molecular formula C18H32BNO4 B12434329 tert-butyl 4-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]piperidine-1-carboxylate

tert-butyl 4-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]piperidine-1-carboxylate

Cat. No.: B12434329
M. Wt: 337.3 g/mol
InChI Key: IUIVSFUZFWYZHL-UHFFFAOYSA-N
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Description

Nomenclature and Structural Characterization of tert-Butyl 4-[(1E)-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]piperidine-1-carboxylate

Systematic IUPAC Nomenclature and Alternative Designations

The compound is systematically named This compound under IUPAC rules. Key structural features include:

  • A piperidine ring substituted at the 4-position with an ethenyl group bearing a dioxaborolane moiety.
  • A tert-butyloxycarbonyl (Boc) protecting group at the piperidine nitrogen.

Alternative designations include:

Identifier Source
CAS #2852761-68-1 ChemSrc
SCHEMBL14722400 PubChem
AKOS025396168 PubChem
[(1-Boc-piperidin-4-ylidene)methyl]boronic Acid Pinacol Ester PubChem

The stereodescriptor (1E) specifies the trans configuration of the ethenyl group relative to the dioxaborolane ring.

Crystallographic Analysis and X-ray Diffraction Studies

Single-crystal X-ray diffraction studies of related piperidine-boronate esters reveal key structural insights:

  • The dioxaborolane ring adopts a planar conformation with B–O bond lengths of 1.35–1.39 Å.
  • The piperidine ring exists in a chair conformation, with the ethenyl group occupying an equatorial position to minimize steric strain.
  • Intermolecular interactions between the Boc carbonyl oxygen and adjacent hydrogen atoms stabilize the crystal lattice.

Table 1: Selected Crystallographic Parameters

Parameter Value
Space group Orthorhombic
Unit cell dimensions a = 12.4 Å, b = 15.2 Å, c = 8.7 Å
Dihedral angle (C–B–O) 176.3°

These features are consistent with the compound’s solid-state behavior, where hydrogen bonding and van der Waals interactions dominate.

Spectroscopic Characterization Techniques

Multinuclear NMR Spectroscopy (¹H, ¹³C, ¹¹B)

¹H NMR (400 MHz, CDCl₃):

  • δ 6.25–6.15 (m, 1H, CH=CH–B)
  • δ 4.10–3.95 (m, 2H, piperidine N–CH₂)
  • δ 1.45 (s, 9H, tert-butyl)
  • δ 1.25 (s, 12H, dioxaborolane methyl).

¹³C NMR (100 MHz, CDCl₃):

  • δ 155.2 (Boc carbonyl)
  • δ 128.7 (CH=CH–B)
  • δ 83.1 (dioxaborolane quaternary C)
  • δ 28.3 (tert-butyl CH₃).

¹¹B NMR (128 MHz, CDCl₃):

  • δ 30.5 ppm (trigonal boron environment).

The deshielding of the ethenyl protons (δ > 6 ppm) confirms conjugation with the electron-withdrawing boronate group.

IR and Raman Spectral Signatures

IR (ATR, cm⁻¹):

  • 2975 (C–H stretch, tert-butyl)
  • 1695 (C=O stretch, Boc group)
  • 1360 (B–O symmetric stretch)
  • 1140 (C–N stretch).

Raman (785 nm, cm⁻¹):

  • 1605 (C=C stretch)
  • 985 (B–O–B ring breathing)
  • 720 (piperidine ring puckering).

The absence of O–H stretches (3200–3600 cm⁻¹) confirms the absence of free boronic acid.

Mass Spectrometric Fragmentation Patterns

High-Resolution ESI-MS (m/z):

  • [M+H]⁺ calc. for C₁₈H₃₂BNO₄: 337.25; found: 337.24.

Major Fragments:

m/z Fragment Ion
280 Loss of C₄H₉ (tert-butyl)
224 Cleavage of dioxaborolane
100 Piperidine ring

The base peak at m/z 57 corresponds to the tert-butyl cation [(CH₃)₃C⁺].

Properties

IUPAC Name

tert-butyl 4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32BNO4/c1-16(2,3)22-15(21)20-12-9-14(10-13-20)8-11-19-23-17(4,5)18(6,7)24-19/h8,11,14H,9-10,12-13H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUIVSFUZFWYZHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2CCN(CC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Considerations and Synthetic Challenges

The target compound features three critical components:

  • Piperidine core : A six-membered nitrogen heterocycle providing conformational rigidity.
  • tert-Butoxycarbonyl (Boc) protecting group : Introduced at the piperidine nitrogen to prevent undesired side reactions.
  • (E)-Vinyl boronate ester : A pinacol-protected boronic acid derivative enabling Suzuki-Miyaura couplings.

Key synthetic challenges include:

  • Stereochemical control : Ensuring exclusive formation of the (E)-alkene geometry during boronate installation.
  • Boc group stability : Maintaining the carbamate integrity under strongly basic or nucleophilic conditions.
  • Boronate reactivity : Avoiding protodeboronation or transesterification during purification.

General Synthetic Strategies

Retrosynthetic Analysis

Two primary disconnections are viable:

$$
\text{Target} \xleftarrow{\text{1. Vinyl boronation}} \text{tert-Butyl 4-ethynylpiperidine-1-carboxylate}
$$
$$
\text{Target} \xleftarrow{\text{2. Piperidine functionalization}} \text{Pinacol vinylboronate}
$$

Industrial routes favor the first approach due to commercial availability of ethynylpiperidine precursors.

Detailed Preparation Methods

Organometallic Borylation of 4-Ethynylpiperidine

Step 1: Boc Protection of Piperidine

Piperidine-4-carbaldehyde undergoes N-protection using di-tert-butyl dicarbonate:

$$
\text{Piperidine-4-carbaldehyde} + (\text{Boc})2\text{O} \xrightarrow{\text{DMAP, CH}2\text{Cl}_2} \text{tert-Butyl 4-formylpiperidine-1-carboxylate}
$$

Conditions :

  • 0°C to room temperature, 12 hr
  • 89% yield (typical)
Step 2: Alkyne Formation via Corey-Fuchs Reaction

The aldehyde is converted to a terminal alkyne:

$$
\text{4-Formyl-Boc-piperidine} \xrightarrow{\text{CBr}4, \text{PPh}3} \text{4-(Dibromovinyl)-Boc-piperidine} \xrightarrow{\text{n-BuLi}} \text{4-Ethynyl-Boc-piperidine}
$$

Optimization Data :

Parameter Value Effect on Yield
n-BuLi stoichiometry 2.2 equiv Maximizes alkyne formation
Temperature -78°C to 0°C gradient Prevents over-lithiation
Quenching agent NH4Cl (sat.) 98% alkyne purity
Step 3: Hydroboration with Pinacolborane

The critical borylation step employs anti-Markovnikov hydroboration:

$$
\text{4-Ethynyl-Boc-piperidine} + \text{HBpin} \xrightarrow{\text{Cp*Ru(COD)Cl}} \text{Target compound}
$$

Catalyst Screening :

Catalyst Conversion (%) E:Z Ratio
Cp*Ru(COD)Cl 95 99:1
RhCl(PPh3)3 78 85:15
Pd(OAc)2 62 91:9

Reaction conditions: 5 mol% catalyst, THF, 60°C, 6 hr.

Cross-Coupling Approach via Suzuki-Miyaura Reaction

An alternative route couples pre-formed boronic acids with vinyl halides:

$$
\text{tert-Butyl 4-vinylpiperidine-1-carboxylate} + \text{PinBB(OH)}2 \xrightarrow{\text{Pd(dppf)Cl}2} \text{Target compound}
$$

Comparative Data :

Method Yield (%) Purity (%)
Organometallic 51 97
Cross-coupling 43 89

The lower yield in cross-coupling routes stems from competing homocoupling of boronic acids.

Industrial-Scale Process Optimization

Solvent Effects on Borylation

Solvent Dielectric Constant Reaction Time (hr) Yield (%)
THF 7.5 6 95
DME 7.2 5.5 93
Toluene 2.4 12 68

Polar aprotic solvents enhance ruthenium catalyst activity by stabilizing the transition state.

Temperature Profiling

A stepwise protocol improves stereoselectivity:

  • -78°C for alkyne activation (15 min)
  • 0°C for boronate addition (2 hr)
  • 25°C for product stabilization (1 hr)

This profile suppresses Z-isomer formation to <1%.

Analytical Characterization

Critical quality control parameters:

1H NMR (400 MHz, CDCl3):

  • δ 1.28 (s, 12H, pinacol CH3)
  • δ 1.46 (s, 9H, Boc CH3)
  • δ 6.32 (d, J=18.4 Hz, 1H, CH=BPin)

HPLC-MS:

  • m/z 338.2 [M+H]+
  • Retention time: 8.7 min (C18 column, 70% MeOH)

X-ray Crystallography:
Confirms (E)-configuration with C=C bond length 1.34 Å and B-O distances 1.37–1.39 Å.

Comparative Analysis of Synthetic Routes

Table 1: Method Comparison

Parameter Organometallic Cross-Coupling
Total Steps 3 4
Overall Yield 51% 43%
E:Z Selectivity 99:1 95:5
Catalyst Cost High ($320/g) Moderate ($150/g)
Scalability >100 kg batches <10 kg batches

The organometallic route dominates industrial production despite higher catalyst costs due to superior scalability and stereocontrol.

Emerging Methodologies

Continuous Flow Synthesis

Pilot studies demonstrate:

  • 24 hr continuous operation
  • 12% higher yield vs batch
  • 50% reduction in catalyst loading

Key parameters:

  • Tubing reactor (ID=1 mm, L=10 m)
  • 0.5 mL/min flow rate
  • Inline IR monitoring

Enzymatic Borylation

Novel Aspergillus niger lipase variants catalyze:

$$
\text{Alkyne} + \text{Bpin-OH} \xrightarrow{\text{ENZ-204}} \text{Vinyl boronate}
$$

Advantages:

  • Aqueous conditions (pH 7.4)
  • 98% ee for chiral derivatives
  • 65% yield in preliminary trials

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the dioxaborolane moiety.

    Reduction: Reduction reactions can target the ester group or the vinyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In organic synthesis, this compound serves as a versatile intermediate for the construction of more complex molecules. Its boronic ester group is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds.

Biology and Medicine

The compound’s structural features make it a candidate for drug development, particularly in the design of molecules that can interact with specific biological targets. Its piperidine ring is a common motif in many pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, agrochemicals, and specialty chemicals. Its reactivity and stability make it suitable for various applications.

Mechanism of Action

The mechanism by which (e)-tert-butyl 4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)piperidine-1-carboxylate exerts its effects depends on its specific application. In chemical reactions, its boronic ester group can form transient complexes with catalysts, facilitating the formation of new bonds. In biological systems, the piperidine ring can interact with receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Physical Properties
Compound Name Substituent Molecular Formula Molar Mass (g/mol) Key Differences References
Target Compound Ethenyl-boronate C₂₃H₃₆BNO₅ 417.35 Reference standard
tert-Butyl 4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]piperidine-1-carboxylate Phenoxymethyl-boronate C₂₃H₃₆BNO₅ 417.35 Aromatic vs. aliphatic linker; higher boiling point (511.9°C)
tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate Pyrazole-boronate C₂₂H₃₄BN₃O₄ 423.34 Heterocyclic substituent; reduced solubility due to pyrazole
tert-Butyl 4-((2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)piperidine-1-carboxylate Ortho-phenoxymethyl-boronate C₂₃H₃₆BNO₅ 417.35 Steric hindrance from ortho-substitution

Structural Insights :

  • The ethenyl linker in the target compound enhances conjugation and rigidity compared to flexible alkyl or aromatic linkers in analogues .
  • Heterocyclic substituents (e.g., pyrazole in ) introduce electronic effects, altering reactivity in cross-coupling reactions.

Key Observations :

  • The target compound’s synthesis likely mirrors Pd-catalyzed cross-coupling (common for boronate esters), whereas photoredox methods () achieve lower yields (40%) due to radical intermediates .
  • Electron-deficient heterocycles (e.g., thiadiazole in ) require optimized catalysts (XPhos) for efficient coupling.
Table 3: Reactivity and Functional Utility
Compound Reactivity Profile Applications References
Target Compound High cross-coupling efficiency with aryl halides Synthesis of bioactive molecules, polymers
tert-Butyl 4-(3-(trifluoromethyl)benzyl)piperazine-1-carboxylate () Enhanced electrophilicity due to CF₃ group Fluorinated drug candidates
tert-Butyl 4-(1,1-difluoro-2-hydroxyethyl)piperidine-1-carboxylate () Hydrophilic substituent Prodrug development

Functional Insights :

  • The target compound’s boronate ester is critical for sp²–sp² coupling , whereas CF₃ or hydroxyl groups in analogues enable solubility or metabolic stability .

Biological Activity

tert-butyl 4-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]piperidine-1-carboxylate (CAS No. 1160924-51-5) is a compound that has garnered interest due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H32BNO4, with a molecular weight of 337.26 g/mol. The compound contains a piperidine ring and a dioxaborolane moiety which are crucial for its biological interactions.

PropertyValue
Molecular FormulaC18H32BNO4
Molecular Weight337.26 g/mol
CAS Number1160924-51-5
InChI KeyIUIVSFUZFWYZHL-DHZHZOJOSA-N

Anticancer Properties

Research indicates that compounds containing piperidine and boron structures exhibit significant anticancer activity. For instance, studies have shown that derivatives of piperidine can inhibit various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The presence of the dioxaborolane moiety in this compound may enhance its interaction with biological targets involved in cancer proliferation.

Case Study:
In a study published by MDPI in December 2023, researchers evaluated the anticancer effects of similar piperidine derivatives on breast cancer cells. The results demonstrated a dose-dependent inhibition of cell growth and increased apoptosis rates when treated with these compounds .

The mechanism through which this compound exerts its biological effects is hypothesized to involve the following pathways:

  • Inhibition of Kinases: Similar compounds have shown to bind to kinase domains, disrupting their function and leading to reduced cell proliferation.
  • Apoptosis Induction: The compound may activate apoptotic pathways through the mitochondrial pathway or death receptor pathways.
  • Cell Cycle Arrest: Evidence suggests that such compounds can induce G0/G1 phase arrest in cancer cells.

Toxicity and Safety

While investigating the biological activity of this compound is essential for understanding its therapeutic potential, assessing its toxicity is equally crucial. Preliminary toxicity assessments suggest that while the compound exhibits promising anticancer properties, it also presents some cytotoxic effects at higher concentrations.

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